molecular formula C11H15N3 B13013042 N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B13013042
M. Wt: 189.26 g/mol
InChI Key: XOVPSBQKYGDRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound with a molecular formula of C11H16N2 This compound is characterized by its unique structure, which includes a bipyridine core with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reaction of 2,3’-bipyridine with methylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is typically obtained through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,4,5,6-tetrahydro-2-pyridinamine
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • Pyridazine and Pyridazinone derivatives

Uniqueness

N-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its bipyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as coordination chemistry and catalysis .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C11H15N3/c1-12-11-9(5-4-8-14-11)10-6-2-3-7-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,14)

InChI Key

XOVPSBQKYGDRSR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

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